N-(3,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c1-13-8-14(2)10-17(9-13)25-20(29)12-27-22(30)21-19(15(3)26-27)11-24-28(21)18-6-4-16(23)5-7-18/h4-11H,12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSWROISSLCIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyridazin-6(7H)-yl core, followed by the introduction of the 4-fluorophenyl and 3,5-dimethylphenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C22H20FN5O2
- Molecular Weight : 405.4 g/mol
- CAS Number : 942008-92-6
Anticancer Activity
Research indicates that compounds similar to N-(3,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide exhibit potential as anticancer agents. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. For instance, derivatives have shown activity against polo-like kinase 1 (Plk1), a target in cancer therapy due to its role in cell division and tumor growth .
Inhibition of Glycogen Synthase Kinase 3 (GSK3)
The compound has been evaluated for its inhibitory effects on glycogen synthase kinase 3, which is implicated in several diseases, including Alzheimer's and type 2 diabetes. Inhibitors of GSK3 are being explored for their therapeutic potential in these conditions . The structural features of N-(3,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide suggest it may enhance selectivity and potency against GSK3.
Neurological Disorders
Given its potential effects on GSK3, the compound may also be relevant in treating neurological disorders. GSK3 inhibitors have been studied for their neuroprotective effects and ability to modulate pathways involved in neurodegeneration. This application is particularly promising for conditions such as Alzheimer's disease .
Case Study 1: Anticancer Efficacy
A recent study investigated a series of pyrazolo[3,4-d]pyridazine derivatives, including compounds structurally related to N-(3,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide. The results demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: GSK3 Inhibition
In a pharmacological assessment of GSK3 inhibitors, a derivative of the compound showed IC50 values below 100 nM against GSK3α and GSK3β enzymes. This suggests strong inhibitory activity that could translate into therapeutic applications for metabolic disorders and neurodegenerative diseases .
Data Table: Summary of Applications
| Application Area | Description | Research Findings |
|---|---|---|
| Anticancer Activity | Potential to inhibit cancer cell proliferation through Plk1 inhibition | Significant cytotoxicity observed |
| GSK3 Inhibition | Modulation of pathways involved in diabetes and Alzheimer's | IC50 values < 100 nM against GSK3 |
| Neurological Disorders | Neuroprotective effects through GSK3 modulation | Promising results in preclinical studies |
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Physicochemical and Spectroscopic Comparison
Functional Group Impact on Bioactivity
- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound may confer better metabolic stability than Compound A’s 4-chlorophenyl group, as C-F bonds are less prone to oxidative degradation than C-Cl bonds.
Limitations of Current Data
- No direct pharmacological data (e.g., IC₅₀ values, toxicity) is available for the target compound. Predictions are based on structural analogs like Compound A, which showed moderate activity in kinase inhibition assays .
- discusses unrelated oxazepine derivatives, underscoring the need for targeted studies on pyrazolo-pyridazinone systems.
Biological Activity
N-(3,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the synthesis, biological activity, and relevant case studies concerning this compound.
Anti-inflammatory Activity
Research has indicated that compounds containing the pyrazole moiety exhibit significant anti-inflammatory properties. A study reported that derivatives similar to the target compound showed IC50 values ranging from 60 to 70 µg/mL against COX-2 enzymes, which are crucial mediators in inflammatory processes . The anti-inflammatory activity was compared to standard drugs like diclofenac sodium.
Anticancer Activity
The anticancer potential of N-(3,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide was evaluated through various in vitro assays. In one study, it was found to inhibit cell proliferation in several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values for these cell lines were reported to be 6.2 µM and 43.4 µM respectively .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes related to inflammation and cancer progression. Pyrazole derivatives have been shown to interact with COX enzymes and may also induce apoptosis in cancer cells through various signaling pathways.
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models, compounds structurally related to N-(3,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide demonstrated a significant reduction in paw edema when administered at doses of 10 mg/kg. The percentage inhibition observed was comparable to that of established anti-inflammatory drugs like ibuprofen .
Case Study 2: Anticancer Screening
Another investigation involved a library screening where the target compound was identified as a potent inhibitor of tumor growth in multicellular spheroids derived from human cancer cells. The results indicated that treatment with this compound led to a decrease in spheroid size by approximately 50% after 72 hours of exposure .
Summary of Findings
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how can its purity be validated?
Answer:
The synthesis typically involves palladium-catalyzed reductive cyclization reactions, leveraging nitroarenes and nitroalkenes as precursors. Formic acid derivatives serve as CO surrogates to facilitate cyclization under mild conditions (e.g., 80–100°C) . Key steps include:
Precursor assembly : Condensation of 4-fluorophenyl-substituted pyrazolo[3,4-d]pyridazine intermediates with 3,5-dimethylphenyl acetamide.
Cyclization : Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) promote intramolecular C–N bond formation.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.
Validation :
- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
- Structural confirmation : H/C NMR (DMSO-d₆, 400 MHz) and high-resolution mass spectrometry (HRMS, ESI+) .
Advanced: How can researchers optimize reaction yields for the pyrazolo-pyridazine core under catalytic conditions?
Answer:
Yield optimization requires mechanistic insights and parameter screening:
Catalyst screening : Test Pd(II)/Pd(0) systems (e.g., PdCl₂ vs. Pd(PPh₃)₄) with ligands (e.g., BINAP, dppf) to stabilize intermediates .
Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. Use mixed solvents (toluene/DMF 3:1) to balance reactivity.
Temperature control : Lower temperatures (60–80°C) reduce decomposition but slow kinetics. Use microwave-assisted synthesis for accelerated rates.
Additives : Molecular sieves (3Å) absorb water to prevent hydrolysis of acetamide groups .
Basic: What spectroscopic techniques are critical for characterizing the fluorophenyl and dimethylphenyl substituents?
Answer:
- Fluorophenyl group :
- NMR (CDCl₃, 376 MHz): Single peak near -115 ppm (para-substitution).
- IR spectroscopy: C–F stretch at 1220–1150 cm⁻¹.
- Dimethylphenyl group :
- H NMR: Two singlets for aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3 ppm).
- X-ray crystallography: Resolve steric effects from 3,5-dimethyl substitution .
Advanced: How can computational methods resolve contradictions in proposed biological activity mechanisms?
Answer:
Discrepancies (e.g., variable IC₅₀ values across assays) can be addressed via:
Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Compare binding poses under protonation states (e.g., pyridazine N-oxide vs. neutral form).
MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes.
SAR analysis : Correlate substituent electronegativity (e.g., 4-fluorophenyl vs. 4-chlorophenyl) with activity trends .
Basic: What stability challenges arise during storage, and how are they mitigated?
Answer:
- Hydrolysis : The acetamide group degrades in humid conditions. Store under inert gas (Ar) at -20°C in amber vials.
- Oxidation : The pyridazinone ring is susceptible to peroxides. Add antioxidants (e.g., BHT, 0.01% w/w) to solid samples.
- Validation : Monitor stability via periodic HPLC and DSC (thermal decomposition onset >150°C) .
Advanced: What strategies enable selective functionalization of the pyrazolo-pyridazine scaffold for SAR studies?
Answer:
Site-selective alkylation : Use bulky bases (e.g., LDA) to deprotonate the pyridazine N–H selectively.
Cross-coupling : Suzuki-Miyaura reactions (Pd(dba)₂, SPhos) to introduce aryl groups at the 4-methyl position.
Protecting groups : Boc-protect the acetamide nitrogen during C–H activation steps to prevent side reactions .
Basic: How are solubility and pharmacokinetic properties predicted during early-stage development?
Answer:
- LogP determination : Shake-flask method (octanol/water) or computational tools (MarvinSketch).
- Solubility : Use PBS (pH 7.4) or simulated gastric fluid with sonication for 30 min.
- In silico ADMET : SwissADME or pkCSM to predict bioavailability and CYP450 interactions .
Advanced: What analytical workflows address discrepancies in mass spectrometry data for degradation products?
Answer:
Fragmentation patterns : Compare HRMS/MS spectra with in silico tools (MassFrontier).
Isotope labeling : Synthesize -labeled analogs to trace fragmentation pathways.
Hyphenated techniques : LC-NMR-MS integrates separation, structural elucidation, and quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
